{4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Beschreibung
This compound is a carbamic acid tert-butyl ester derivative featuring a cyclohexyl core substituted with a cyclopropyl amino group and an (S)-2-amino-3-methyl-butyryl residue. The cyclopropane ring introduces conformational strain, which may influence binding affinity or metabolic stability.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O3/c1-12(2)16(20)17(23)22(15-10-11-15)14-8-6-13(7-9-14)21-18(24)25-19(3,4)5/h12-16H,6-11,20H2,1-5H3,(H,21,24)/t13?,14?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUQAVLNYLEXTH-XUJLQICISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCC(CC1)NC(=O)OC(C)(C)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound {4-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester, often referred to in scientific literature as a derivative of carbamic acid, has garnered attention for its potential neuroprotective and therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its relevance in treating neurodegenerative diseases.
- Molecular Formula : C13H22N2O2
- Molecular Weight : 238.33 g/mol
- CAS Number : Not explicitly provided in the search results.
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and neuroprotective pathways. The following mechanisms have been identified:
- Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission which is crucial for cognitive functions .
- β-Secretase Inhibition : It exhibits inhibitory effects on β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP) leading to amyloid-beta (Aβ) peptide formation. This is particularly relevant in Alzheimer's disease pathology .
- Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce oxidative stress markers such as malondialdehyde (MDA) and increase glutathione (GSH) levels in cellular models exposed to amyloid-beta .
In Vitro Studies
In vitro studies have shown that the compound significantly improves cell viability in astrocytes treated with Aβ1-42, a peptide associated with Alzheimer's disease. The following results were observed:
- Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped to approximately 43.78%. However, co-treatment with the compound increased cell viability to 62.98% .
- Oxidative Stress Markers : In a scopolamine-induced oxidative stress model, treatment with the compound led to a significant reduction in MDA levels compared to untreated controls, indicating its protective effects against oxidative damage .
In Vivo Studies
In vivo efficacy was assessed using scopolamine-induced models that mimic Alzheimer's disease:
- Aβ Plaque Formation : Treatment groups showed reduced levels of Aβ plaques compared to control groups, although not as significantly as the standard treatment galantamine .
- Behavioral Assessments : Behavioral tests indicated improvements in memory and cognitive functions in treated animals compared to controls, supporting the compound's potential as a neuroprotective agent.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models : In studies involving transgenic mice models of Alzheimer's disease, derivatives exhibiting similar structural features showed significant reductions in cognitive decline and Aβ deposition when administered over extended periods .
- Neuroprotection in Stroke Models : Other derivatives have been tested in ischemic stroke models where they demonstrated neuroprotective effects by reducing infarct size and improving functional outcomes post-stroke .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
Steric and Electronic Effects: The tert-butyl group in the target compound and Compound 5f provides superior stability over the benzyl ester analog, which is prone to acidic hydrolysis .
Chirality and Bioactivity: The (S)-2-amino-3-methyl-butyryl moiety in the target compound and its benzyl analog may confer enantioselective interactions with biological targets, such as proteases or GPCRs .
Synthetic Feasibility: Compound 5f’s high yield (88%) contrasts with the target compound’s discontinued status, suggesting scalability challenges in introducing the cyclopropyl-amino-acid hybrid structure .
Solubility and Applications :
- The hydroxy-phenylcarbamoyl derivative () exhibits higher polarity, making it suitable for aqueous formulations, whereas the target compound’s tert-butyl group favors lipid membrane permeability .
Research Findings and Implications
- Target Compound: Limited commercial availability (discontinued) implies niche applications or unresolved synthesis hurdles. Its structural complexity may require advanced coupling techniques or chiral resolution methods .
- Benzyl Ester Analog : Despite higher cost, it serves as a viable alternative for exploratory studies where tert-butyl deprotection is undesirable .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., Compound 5f) may exhibit stronger binding to hydrophobic pockets in proteins, while aliphatic analogs (e.g., target compound) could optimize metabolic stability .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Optimization requires precise control of reaction conditions:
- Temperature: Maintain a narrow range (e.g., 0–25°C) to prevent side reactions .
- Solvent choice: Polar aprotic solvents like dichloromethane enhance reaction efficiency .
- Reaction time: Monitor intermediates via TLC to avoid over-reaction .
- Purification: Use column chromatography or crystallization to isolate the product, ensuring >95% purity .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing the compound’s structure?
Answer:
Adopt a multi-technique approach:
- NMR spectroscopy: Compare , , and 2D NMR (e.g., HSQC, HMBC) to confirm stereochemistry and functional groups .
- X-ray crystallography: Resolve ambiguous peaks by determining the crystal structure .
- Computational validation: Use density functional theory (DFT) to simulate spectra and cross-validate experimental data .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Storage: Keep in airtight containers at room temperature, shielded from light and moisture .
Advanced: What strategies are effective in studying the compound’s interactions with biological targets?
Answer:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics with immobilized enzymes or receptors .
- Isothermal titration calorimetry (ITC): Quantify binding affinity and thermodynamic parameters .
- Molecular docking: Use software like AutoDock to predict binding modes and guide mutagenesis studies .
Basic: How should the compound be stored to maintain stability?
Answer:
- Temperature: Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
- Moisture control: Use desiccants in storage containers to avoid hydrolysis of the carbamate group .
- Light sensitivity: Protect from UV exposure by using amber glass vials .
Advanced: What analytical techniques are critical for assessing the compound’s stability under various pH and temperature conditions?
Answer:
- High-performance liquid chromatography (HPLC): Track degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .
- Liquid chromatography-mass spectrometry (LC-MS): Identify hydrolyzed or oxidized by-products .
- pH-rate profiling: Determine degradation kinetics in buffers (pH 1–13) to identify labile functional groups .
Basic: What are the common impurities encountered during synthesis, and how can they be mitigated?
Answer:
- Unreacted intermediates: Use excess reagents or coupling agents (e.g., PyBOP) to drive reactions to completion .
- Diastereomeric by-products: Optimize enantioselective conditions (e.g., chiral catalysts) during cyclopropane ring formation .
- Purification: Employ preparative HPLC with a C18 column to separate closely related impurities .
Advanced: How can the stereochemical integrity of the compound be ensured during synthesis?
Answer:
- Chiral HPLC: Validate enantiomeric excess (>99%) using a Chiralpak AD-H column .
- Asymmetric synthesis: Use (S)-2-amino-3-methyl-butyryl precursors to enforce stereocontrol at the cyclopropane-amino linkage .
- Circular dichroism (CD): Confirm chiral centers by comparing experimental and simulated CD spectra .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Enzyme inhibition: Acts as a covalent inhibitor for serine proteases due to its carbamate group .
- Drug intermediates: Serves as a precursor for peptide-based therapeutics targeting neurodegenerative diseases .
- Biological probes: Used in fluorescence labeling studies to track cellular uptake .
Advanced: What computational methods are recommended for predicting the compound’s reactivity and interaction with enzymes?
Answer:
- Density functional theory (DFT): Calculate transition states for hydrolysis or cyclopropane ring-opening reactions .
- Molecular dynamics (MD) simulations: Model interactions with lipid bilayers or protein binding pockets over microsecond timescales .
- Quantum mechanics/molecular mechanics (QM/MM): Study covalent bond formation with catalytic residues (e.g., serine in hydrolases) .
Notes
- All answers are methodologically focused, avoiding commercial or consumer-oriented content.
- Advanced questions emphasize experimental design, data reconciliation, and cutting-edge techniques.
- Safety and stability protocols are derived from hazard identification and storage guidelines in peer-reviewed data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
